molecular formula C8H6N2O2 B167264 3-Aminophthalimide CAS No. 2518-24-3

3-Aminophthalimide

Cat. No. B167264
CAS RN: 2518-24-3
M. Wt: 162.15 g/mol
InChI Key: GQBONCZDJQXPLV-UHFFFAOYSA-N
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Description

3-Aminophthalimide (3AP) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of phthalimide with an amino group at the 3-position, which significantly alters its chemical behavior and reactivity compared to the parent compound.

Synthesis Analysis

The synthesis of 3AP-related compounds often involves nucleophilic substitution reactions, as seen in the preparation of aromatic polyamides and polyimides from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine . Another approach includes the palladium-catalyzed intramolecular aminocarbonylation to produce 2-amino-3-methylenephthalimides . Additionally, a convenient synthesis route starting from phthal

Scientific Research Applications

1. Investigation of Solvent Effects on Photophysical Properties

  • Summary of Application: 3-Aminophthalimide derivatives were synthesized and the solvent effects on their photophysical properties were investigated using UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence measurements .
  • Methods of Application: The absorption and fluorescence spectra exhibited a bathochromic shift with the increased polarity of the solvents for both molecules. Solute-solvent interactions were analyzed using the Lippert-Mataga and Bakhshiev polarity functions, and Kamlet-Taft and Catalan multiple linear regression approaches .
  • Results: The results revealed that these two molecules experienced specific interactions. It was observed that the fluorescence quantum yield values decreased linearly with increasing solvent polarity .

2. Supramolecular Interactions in Crystals

  • Summary of Application: Phthalimides, including 3-Aminophthalimide, have the propensity to engage in solid-state n-π, π-π, dipole-dipole and other supramolecular interactions .
  • Methods of Application: Detailed crystal structures and 1H-NMR characteristics of some alkylamine-phthalimides, including dendritic polyphthalimides, were reported .
  • Results: Some alkylamine phthalimides feature folded molecular geometries, which are attributed to n-π interactions among proximal amine-phthalimide sites .

3. Direct Chemiluminescent Cellular Bioassays

  • Summary of Application: 3-Aminophthalimide may be used in direct chemiluminescent cellular bioassays .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Fluorescent Probes

  • Summary of Application: 3-Aminophthalimide derivatives have been used as environmentally sensitive fluorescent probes, labels in biology, and in the laser industry .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Synthesis of Fluorescent α-Amino Acids

  • Summary of Application: Fluorescence spectroscopy has become a powerful technique for probing a range of complex biological processes including enzyme mechanisms and protein–protein interactions. Many of these strategies rely on the use of fluorescent α-amino acids .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

6. Chemiluminescence and Fluorescence-Based Cellular Assays

  • Summary of Application: 3-Aminophthalimide has been used as a pro-chemiluminescent label in chemiluminescence and fluorescence-based cellular assays .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

7. Fluorescent Spectroscopy

  • Summary of Application: 3-Aminophthalimide molecules have been used in fluorescent spectroscopy .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

8. Therapeutic Potential

  • Summary of Application: Phthalimide derivatives, including 3-Aminophthalimide, have shown therapeutic potential .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: After treatment of mice with the phthalimide derivative, a decrease in cholesterol and triglyceride levels was observed .

9. Stable Precursor of Luminol

  • Summary of Application: 3-Aminophthalimide is a stable precursor of luminol .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

3-Aminophthalimide can cause eye irritation and skin irritation. It can also cause skin sensitization and may have effects on the respiratory system .

properties

IUPAC Name

4-aminoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBONCZDJQXPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062486
Record name 1H-Isoindole-1,3(2H)-dione, 4-amino-
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminophthalimide

CAS RN

2518-24-3
Record name 3-Aminophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 4-amino-
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Record name 1H-Isoindole-1,3(2H)-dione, 4-amino-
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Record name 1H-Isoindole-1,3(2H)-dione, 4-amino-
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Record name 3-Aminophthalimide
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Synthesis routes and methods I

Procedure details

A mixture of 4 g (21 mmol) of the preceeding diamine, 4.6 g (21 mmol) of di-tert-butyl dicarbonate, and 100 mL of dry CH2Cl2 was stirred for 12 hours at room temperature. Solvent and volatile by-products were removed by evaporation under reduced pressure, leaving 6 g (100% yield) of 6-(tert-butyloxycarbonylamino)-1-diethylamino-2-hydroxyhexane as an oil which was not further purified. It was dissolved in 100 mL of dry tetrahydrofuran (THF) along with 3.27 g (22 mmol) of phthalimide, 5.77 g (22 mmol) of triphenylphosphine, and 3.83 g (22 mmol) of diethyl azodicarboxylate (DEAD). The solution was stirred at room temperature for 12 hours at which point, to complete the reaction, an additional 1.64 g (11 mmol) of phthalimide and 1.92 g (11 mmol) of DEAD were added and stirring continued for 1 hour. Solvent was removed and the residual oil partitioned between ether and 1% hydrochloric acid. The aqueous phase was separated, made basic with NaOH solution, and extracted with ether. The ether extract was dried over anhydrous MgSO4, filtered and evaporated. A pale yellow oil resulted which was dried under high vacuum to afford 9.2 g of the protected amino-phthalimide as a pale yellow oil.
Quantity
1.64 g
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1.92 g
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3.27 g
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5.77 g
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3.83 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

0.001 g of ammonium vanadate and 0.5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 50 ml of water and 1.9 g of 3-nitrophthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 60° C. for 17 hours. During this time, 102% of the theoretical amount of hydrogen, based on the 3-nitrophthalimide, is adsorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 250 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 1.2 g (74%) of 3-aminophthalimide.
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1.9 g
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50 mL
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Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
363
Citations
B Li, Q Zhou, C Sun, B Cao, Y Li, J Han, H Yin… - Spectrochimica Acta Part …, 2020 - Elsevier
… ESIPT process of 3-Aminophthalimide molecule is impossible to occur. Unlabelled Image … 3-Aminophthalimide (3AP) is considered as a segment of the anticancer drug pomalidomide, …
Number of citations: 13 www.sciencedirect.com
N Vogt, D Savelev, NI Giricheva… - Physical Chemistry …, 2020 - pubs.rsc.org
For the first time, the molecular structure of 3-aminophthalimide has been determined by the gas electron diffraction (GED) method supported by a mass-spectrometric analysis of the …
Number of citations: 2 pubs.rsc.org
E Laitinen, K Salonen, T Harju - The Journal of chemical physics, 1996 - pubs.aip.org
… We have studied the solvation dynamics of 3-aminophthalimide 3-AP in n-butanol. The … In this paper we have studied the solvation dynamics of 3-aminophthalimide, which is less …
Number of citations: 17 pubs.aip.org
KF Krivul'ko, AP Klishchenko - Journal of Applied Spectroscopy, 2006 - Springer
… Calculation of the spectra of intermolecular complexes of 3-aminophthalimide is used as an … Theoretical analysis of strained 3-aminophthalimide complexes allowed us to establish the …
Number of citations: 2 link.springer.com
S Kotowicz, JG Małecki, J Cytarska… - Scientific Reports, 2023 - nature.com
The seven N-phthalimide derivatives substituted with the amine group at the 3-C position in the phenylene ring were synthesized. The effect of N-substituent chemical structure was …
Number of citations: 3 www.nature.com
LR Caswell, JAB Campbell… - Journal of Heterocyclic …, 1979 - Wiley Online Library
… is more sensitive to substituent variations than the otber two bands (at 227 nm and 341 nm), indicating ibis band is a composite of bands observed in lite spectra of 3-aminophthalimide …
Number of citations: 3 onlinelibrary.wiley.com
C Hao, R Wang, M Zhang, H Yang, M Ge… - … of Photochemistry and …, 2011 - Elsevier
… In this work, both the intermolecular and intramolecular hydrogen bonding of 3-aminophthalimide (3AP) dimer complex in the electronically excited state have been investigated …
Number of citations: 11 www.sciencedirect.com
H Katayama, TFA De Greef, H Kooijman, AL Spek… - Tetrahedron, 2007 - Elsevier
… The reaction of 11b with an equimolar amount of 3-aminophthalimide 9b completed at 100 C within 6 h in the presence of Pd(dba) 2 (2 mol %), Xantphos (4,5-bis(diphenylphosphino)-9,…
Number of citations: 13 www.sciencedirect.com
D Mavri-Damelin, J Wilden, AR Mani… - Bioconjugate …, 2009 - ACS Publications
… , 3-aminophthalimide (API). Our rationale for doing so is founded on the fact that, although not directly chemiluminescent, 3-aminophthalimide … synthesis: 3-aminophthalimide derivatives …
Number of citations: 8 pubs.acs.org
IM Gulis, AI Komyak, KA Saechnikov… - Journal of Applied …, 1989 - Springer
… In the present work the singularities of the structure of the excitation and fluorescence spectra of 3-aminophthalimide (3-AP) molecules cooled in an ultrasonic jet are investigated. …
Number of citations: 1 link.springer.com

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